molecular formula C15H14O4 B181024 3-(2-phenoxyethoxy)benzoic Acid CAS No. 116495-73-9

3-(2-phenoxyethoxy)benzoic Acid

Cat. No. B181024
CAS RN: 116495-73-9
M. Wt: 258.27 g/mol
InChI Key: CFHDMBNOZUXRQR-UHFFFAOYSA-N
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Description

3-(2-phenoxyethoxy)benzoic Acid is a xenobiotic compound . It has a molecular weight of 214.2167 . The molecule contains a total of 34 bond(s) including 20 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 2 ether(s) (aromatic) . It contains total 33 atom(s); 14 Hydrogen atom(s), 15 Carbon atom(s) and 4 Oxygen atom(s) .


Synthesis Analysis

The synthesis of 3-(2-phenoxyethoxy)benzoic Acid derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor . The reaction is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .


Molecular Structure Analysis

The 3-(2-phenoxyethoxy)benzoic Acid molecule contains a total of 34 bond(s) including 20 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 2 ether(s) (aromatic) .


Chemical Reactions Analysis

The reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition .


Physical And Chemical Properties Analysis

Phenolic compounds like 3-(2-phenoxyethoxy)benzoic Acid are known to exhibit various biological activities such as antimicrobial, antioxidant and anti-inflammatory properties . They are ubiquitous in nature .

Mechanism of Action

Target of Action

3-(2-Phenoxyethoxy)benzoic Acid is a derivative of benzoic acid . The primary targets of this compound are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in the metabolism of glucose . Additionally, it has been found to inhibit protein glycation .

Biochemical Pathways

The activation of PPAR-γ and glucokinase impacts several biochemical pathways. PPAR-γ activation influences the transcription of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis . The activation of glucokinase enhances the glycolysis pathway, promoting the metabolism of glucose .

Pharmacokinetics

Benzoic acid is known to be well-absorbed and is primarily metabolized in the liver, where it is conjugated with glycine and excreted as hippuric acid .

Result of Action

The activation of PPAR-γ and glucokinase by 3-(2-Phenoxyethoxy)benzoic Acid can lead to enhanced glucose metabolism and improved insulin sensitivity . This could potentially be beneficial in the management of conditions like diabetes. The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions, including aging, diabetes, and neurodegenerative diseases .

Safety and Hazards

Benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Future Directions

The search for the development of efficient methods for the synthesis of phenolic compounds as well as modern and accurate methods for their detection and analysis will continue . This is due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries .

properties

IUPAC Name

3-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDMBNOZUXRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406527
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-phenoxyethoxy)benzoic Acid

CAS RN

116495-73-9
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-(2-phenoxyethoxy)benzoic acid used in the synthesis of poly(ether-ketone)s?

A1: 3-(2-phenoxyethoxy)benzoic acid functions as an AB monomer in the synthesis of poly(ether-ketone)s (PEKs). [, ] Its structure allows it to react with other monomers via Friedel-Crafts acylation, forming the backbone of the polymer. The presence of the flexible oxyethylene spacer within the monomer's structure is particularly important as it enhances the solubility of the resulting PEKs. []

Q2: What are the advantages of using polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) as a reaction medium for this polymerization?

A2: Strong acids are typically used in Friedel-Crafts acylation, but they can damage sensitive structures like multi-walled carbon nanotubes (MWNTs) and potentially lead to the hydrolysis of the growing polymer chains. [, ] Using a milder reaction medium of polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) avoids these issues. This mixture is strong enough to promote the polymerization but gentle enough to preserve the integrity of both the MWNTs and the forming PEKs. [, ]

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